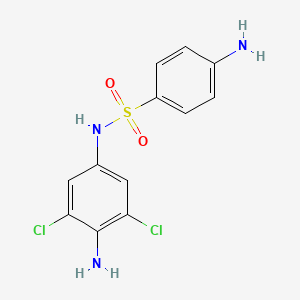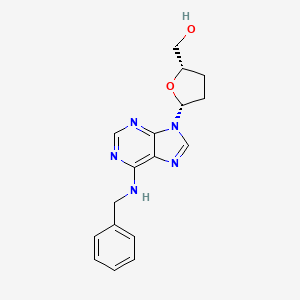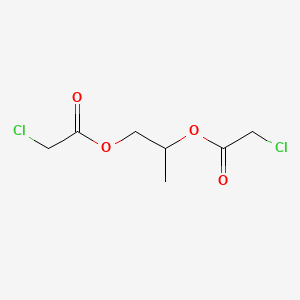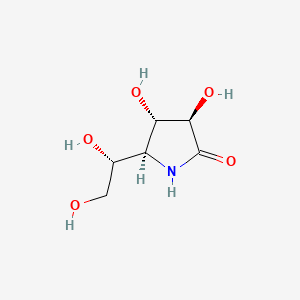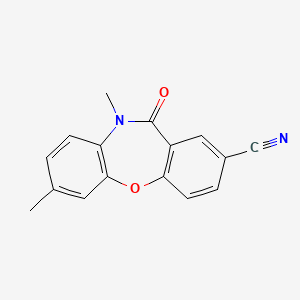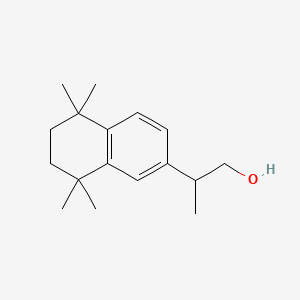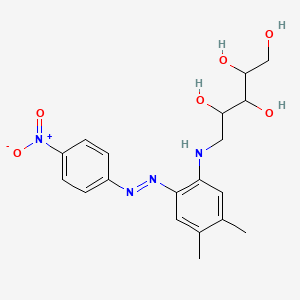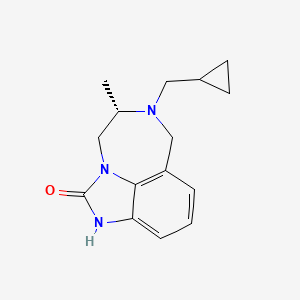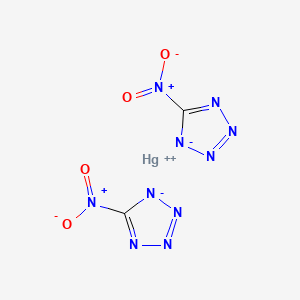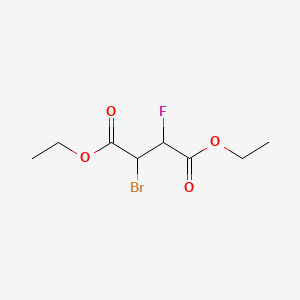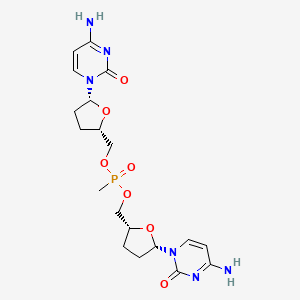
Cytidine, P,2',3'-trideoxy-P-methylcytidylyl-(5'.5')-2',3'-dideoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine, P,2’,3’-trideoxy-P-methylcytidylyl-(5’.5’)-2’,3’-dideoxy- is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves multiple steps, including the protection of functional groups, glycosylation, and deprotection. The specific synthetic route for Cytidine, P,2’,3’-trideoxy-P-methylcytidylyl-(5’.5’)-2’,3’-dideoxy- would involve:
Protection of Hydroxyl Groups: Protecting the hydroxyl groups on the ribose sugar to prevent unwanted reactions.
Glycosylation: Attaching the cytosine base to the protected ribose sugar.
Deprotection: Removing the protecting groups to yield the final nucleoside analog.
Industrial Production Methods
Industrial production of nucleoside analogs often involves similar steps but on a larger scale. The process may be optimized for yield and purity, and may involve the use of automated synthesizers and high-throughput purification techniques.
Chemical Reactions Analysis
Types of Reactions
Nucleoside analogs can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups on the ribose sugar can yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the cytosine base.
Scientific Research Applications
Nucleoside analogs like Cytidine, P,2’,3’-trideoxy-P-methylcytidylyl-(5’.5’)-2’,3’-dideoxy- have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Studied for their effects on nucleic acid synthesis and function.
Medicine: Investigated as potential antiviral or anticancer agents.
Industry: Used in the production of pharmaceuticals and diagnostic reagents.
Mechanism of Action
The mechanism of action of nucleoside analogs typically involves their incorporation into nucleic acids, where they can interfere with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The specific molecular targets and pathways involved depend on the structure of the analog and the context in which it is used.
Comparison with Similar Compounds
Nucleoside analogs can be compared based on their structure, mechanism of action, and applications. Similar compounds include:
2’,3’-Dideoxycytidine (ddC): An antiviral agent used in the treatment of HIV.
5-Fluorouracil (5-FU): An anticancer agent that inhibits thymidylate synthase.
Azidothymidine (AZT): An antiviral agent used in the treatment of HIV.
Cytidine, P,2’,3’-trideoxy-P-methylcytidylyl-(5’.5’)-2’,3’-dideoxy- may have unique properties or applications that distinguish it from these and other nucleoside analogs.
Properties
CAS No. |
131293-24-8 |
|---|---|
Molecular Formula |
C19H27N6O7P |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
4-amino-1-[(2R,5S)-5-[[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl]oxymethyl]oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C19H27N6O7P/c1-33(28,29-10-12-2-4-16(31-12)24-8-6-14(20)22-18(24)26)30-11-13-3-5-17(32-13)25-9-7-15(21)23-19(25)27/h6-9,12-13,16-17H,2-5,10-11H2,1H3,(H2,20,22,26)(H2,21,23,27)/t12-,13+,16+,17-,33? |
InChI Key |
VCOXLPPOJOQYFP-VXXDSIFFSA-N |
Isomeric SMILES |
CP(=O)(OC[C@H]1CC[C@H](O1)N2C=CC(=NC2=O)N)OC[C@@H]3CC[C@@H](O3)N4C=CC(=NC4=O)N |
Canonical SMILES |
CP(=O)(OCC1CCC(O1)N2C=CC(=NC2=O)N)OCC3CCC(O3)N4C=CC(=NC4=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



